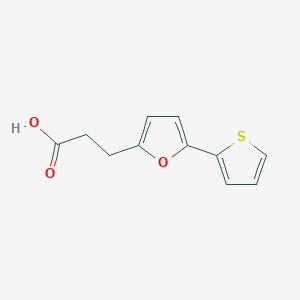

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

Description

BenchChem offers high-quality 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-thiophen-2-ylfuran-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c12-11(13)6-4-8-3-5-9(14-8)10-2-1-7-15-10/h1-3,5,7H,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIPPCCQUCTDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the novel heterocyclic compound, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. This molecule, incorporating both furan and thiophene moieties, represents a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these heterocycles. This document outlines a proposed synthetic pathway, comprehensive characterization data, and detailed experimental protocols to facilitate its preparation and evaluation in research and development settings.

Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

A plausible and efficient synthetic route to 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid involves a multi-step sequence commencing with the coupling of the two heterocyclic rings, followed by the introduction and modification of the propionic acid side chain. A proposed synthetic scheme is detailed below.

Proposed Synthetic Pathway

The synthesis initiates with a Palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to form the central 2-(thiophen-2-yl)furan core. This intermediate can then be functionalized to introduce the propionic acid moiety. An effective approach involves a Heck coupling reaction between an activated 2-(thiophen-2-yl)furan derivative and an acrylate, followed by reduction.

Caption: Proposed synthetic workflow for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.

Characterization Data

The structural confirmation and purity assessment of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are based on a combination of spectroscopic and physical data.

Physical Properties

| Property | Value |

| CAS Number | 24090-38-8[1] |

| Molecular Formula | C₁₁H₁₀O₃S[1] |

| Molecular Weight | 222.26 g/mol [1] |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | 365.7 °C at 760 mmHg[2] |

| Flash Point | 174.9 °C[2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound, based on analysis of structurally related molecules.

Table 2.2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.25 | dd | 5.1, 1.2 | 1H | Thiophene H-5' |

| ~7.20 | dd | 3.6, 1.2 | 1H | Thiophene H-3' |

| ~7.00 | dd | 5.1, 3.6 | 1H | Thiophene H-4' |

| ~6.55 | d | 3.4 | 1H | Furan H-4 |

| ~6.15 | d | 3.4 | 1H | Furan H-3 |

| ~2.95 | t | 7.5 | 2H | -CH₂-COOH |

| ~2.70 | t | 7.5 | 2H | Furan-CH₂- |

| >10 | br s | - | 1H | -COOH |

Table 2.2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | -COOH |

| ~155.0 | Furan C-2 |

| ~148.0 | Furan C-5 |

| ~130.0 | Thiophene C-2' |

| ~128.0 | Thiophene C-5' |

| ~125.0 | Thiophene C-3' |

| ~124.0 | Thiophene C-4' |

| ~111.0 | Furan C-3 |

| ~108.0 | Furan C-4 |

| ~34.0 | -CH₂-COOH |

| ~25.0 | Furan-CH₂- |

Table 2.2.3: Mass Spectrometry Data

| Technique | Result |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₀O₃S [M+H]⁺: 223.0423; Found: (To be determined) |

| Electron Impact (EI) Mass Spectrum (m/z) | 222 (M⁺), 177, 149, 115 |

Table 2.2.4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ~3100 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1580, 1470 | C=C stretch (aromatic rings) |

| ~1020 | C-O-C stretch (furan) |

| ~790 | C-S stretch (thiophene) |

Experimental Protocols

The following section provides detailed methodologies for the proposed synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.

Synthesis of 2-(Thiophen-2-yl)furan

Caption: Experimental workflow for the synthesis of 2-(Thiophen-2-yl)furan.

Procedure: To a solution of 2-bromofuran (1.0 eq) in dry toluene are added 2-(tributylstannyl)thiophene (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to reflux under an inert atmosphere and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel using hexane as the eluent to afford 2-(thiophen-2-yl)furan.

Synthesis of 2-Bromo-5-(thiophen-2-yl)furan

Procedure: To a solution of 2-(thiophen-2-yl)furan (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C is added N-bromosuccinimide (NBS) (1.05 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane) to yield 2-bromo-5-(thiophen-2-yl)furan.

Synthesis of Ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate

Caption: Experimental workflow for the Heck coupling reaction.

Procedure: A mixture of 2-bromo-5-(thiophen-2-yl)furan (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in DMF is heated at 80-100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to give ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate.

Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

Procedure: To a solution of ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate (1.0 eq) in ethanol is added palladium on carbon (10 wt. %). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite®, and the filtrate is concentrated. The resulting ester is then dissolved in a mixture of ethanol and water, and sodium hydroxide (2.0 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-(5-thiophen-2-yl-furan-2-yl)-propionic acid.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Palladium catalysts are flammable and should be handled with care. Organotin compounds are toxic and should be handled with extreme caution.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. The proposed synthetic route offers a viable pathway for the preparation of this novel compound, and the provided characterization data will be instrumental in its identification and quality control. This information is intended to support further research into the potential applications of this and related heterocyclic compounds in drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. Due to the absence of published experimental data for this specific molecule, this document presents a synthesized but expertly predicted spectroscopic profile based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for the targeted synthesis and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. These predictions are derived from established spectroscopic principles and data from analogous furan, thiophene, and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~7.25 | dd, J = 5.1, 1.2 Hz | 1H | Thiophene H5' |

| ~7.20 | dd, J = 3.6, 1.2 Hz | 1H | Thiophene H3' |

| ~7.05 | dd, J = 5.1, 3.6 Hz | 1H | Thiophene H4' |

| ~6.50 | d, J = 3.4 Hz | 1H | Furan H5 |

| ~6.20 | d, J = 3.4 Hz | 1H | Furan H4 |

| ~3.00 | t, J = 7.5 Hz | 2H | -CH₂-COOH |

| ~2.80 | t, J = 7.5 Hz | 2H | -CH₂-CH₂-COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | -COOH |

| ~155.0 | Furan C2 |

| ~148.0 | Furan C5 |

| ~142.0 | Thiophene C2' |

| ~128.0 | Thiophene C5' |

| ~125.5 | Thiophene C3' |

| ~124.0 | Thiophene C4' |

| ~112.0 | Furan C3 |

| ~108.0 | Furan C4 |

| ~34.0 | -CH₂-COOH |

| ~25.0 | -CH₂-CH₂-COOH |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580, ~1450 | Medium | C=C stretch (Furan & Thiophene rings) |

| ~1250 | Medium | C-O stretch |

| ~790 | Strong | C-S stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 222 | 100 | [M]⁺ (Molecular Ion) |

| 177 | 60 | [M - COOH]⁺ |

| 149 | 45 | [M - CH₂CH₂COOH]⁺ |

| 111 | 30 | [Thiophenyl-furan]⁺ fragment |

| 83 | 25 | [Thiophene-CH]⁺ fragment |

| 69 | 20 | [Furan-CH₂]⁺ fragment |

Experimental Protocols

The following section outlines a plausible synthetic route and the methodologies for the spectroscopic characterization of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.

Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

A potential synthetic approach involves a Suzuki or Stille coupling reaction to form the bi-heterocyclic core, followed by functionalization to introduce the propionic acid side chain. A Wittig reaction or a Heck reaction could be employed to introduce the acrylic acid precursor, which would then be reduced to the desired propionic acid.

Step 1: Synthesis of 5-Thiophen-2-yl-furan-2-carbaldehyde

-

To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add thiophene-2-boronic acid (1.2 eq).

-

Add an aqueous solution of a base, for instance, 2M sodium carbonate (2.0 eq).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-acrylic acid

-

To a solution of 5-thiophen-2-yl-furan-2-carbaldehyde (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add malonic acid (1.5 eq) and a catalytic amount of piperidine.

-

Heat the mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield the acrylic acid derivative.

Step 3: Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

-

Dissolve the 3-(5-thiophen-2-yl-furan-2-yl)-acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the final product, 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectral data would be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a novel chemical compound like 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.

Caption: A flowchart illustrating the synthetic pathway and subsequent purification and spectroscopic characterization of a novel organic compound.

Physical and chemical properties of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

An Important Note on Data Availability: As of late 2025, detailed experimental data and research on the specific compound 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are not extensively available in publicly accessible scientific literature. While basic identifiers and predicted properties can be located, comprehensive experimental validation of its physicochemical properties, detailed synthetic protocols, and biological activity remain largely unpublished. This guide compiles the available information and provides a framework for the type of data and methodologies that would be essential for a complete understanding of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound featuring a furan ring linked to a thiophene ring and bearing a propionic acid side chain. The combination of furan and thiophene moieties suggests potential for interesting electronic and biological properties, as these rings are present in numerous biologically active molecules and functional materials. The propionic acid group provides a handle for further chemical modifications and can influence the compound's solubility and pharmacokinetic properties. This document aims to provide a comprehensive overview of its known characteristics and a guide to the experimental investigation of its properties.

Physicochemical Properties

Quantitative experimental data for many of the core physicochemical properties of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are not currently available. The following tables summarize the known information and highlight the data points that require experimental determination.

Table 1: General and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 24090-38-8 | Chemical Abstract Service |

| Molecular Formula | C₁₁H₁₀O₃S | --- |

| Molecular Weight | 222.26 g/mol | Calculated |

| Appearance | Not Reported | --- |

| Melting Point | Not Available | Requires Experimental Determination |

| Boiling Point | 365.7 °C at 760 mmHg | Predicted |

| Flash Point | 174.9 °C | Predicted |

| Solubility | Not Available | Requires Experimental Determination |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Source/Method |

| pKa | Not Available | Requires Experimental Determination |

| LogP | Not Available | Requires Experimental Determination |

| ¹H NMR | Not Available | Requires Experimental Determination |

| ¹³C NMR | Not Available | Requires Experimental Determination |

| Infrared (IR) | Not Available | Requires Experimental Determination |

| Mass Spectrometry (MS) | Not Available | Requires Experimental Determination |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are not described in the available literature. However, general synthetic strategies for similar compounds can be proposed.

Proposed Synthetic Workflow

A plausible synthetic route could involve a cross-coupling reaction to link the furan and thiophene rings, followed by the introduction or modification of the propionic acid side chain. The following diagram illustrates a conceptual workflow.

Caption: A conceptual workflow for the synthesis and purification of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.

Methodologies for Characterization

To fully characterize this compound, a suite of standard analytical techniques would be necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons, confirming the structure of the aromatic rings and the propionic acid chain.

-

¹³C NMR: To identify the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing unambiguous structural assignment.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and vibrations associated with the furan and thiophene rings.

-

Melting Point Analysis: To determine the melting point and melting range, which are indicators of purity.

-

Solubility Studies: To determine the solubility in a range of solvents (e.g., water, ethanol, DMSO, acetone) which is crucial for biological testing and formulation.

-

pKa Determination: To measure the acidity of the carboxylic acid group, which influences its ionization state at physiological pH.

Biological Activity and Signaling Pathways

Currently, there is no published information on the biological activity of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid or its involvement in any signaling pathways. The structural motifs suggest that it could be screened for a variety of activities, including but not limited to:

-

Antimicrobial

-

Anti-inflammatory

-

Anticancer

-

Enzyme inhibition

The following diagram illustrates a general workflow for the biological evaluation of a novel compound.

Caption: A generalized workflow for the biological evaluation of a new chemical entity.

Conclusion and Future Directions

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid represents a novel chemical entity with potential for further investigation. The immediate future direction for research on this compound should focus on establishing a reliable synthetic route and performing comprehensive physicochemical characterization. Once pure material is available in sufficient quantities, a broad biological screening campaign would be warranted to explore its potential as a lead compound in drug discovery or as a functional material. The data and protocols outlined in this guide provide a roadmap for researchers to undertake a thorough investigation of this promising molecule.

In-Depth Technical Guide: 3-(5-(Thiophen-2-yl)furan-2-yl)propanoic Acid (CAS 24090-38-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid (CAS Number: 24090-38-8), a heterocyclic compound with potential applications in various research fields. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents information on related furan and thiophene derivatives to suggest potential areas of investigation and methodologies.

Chemical and Physical Properties

3-(5-(Thiophen-2-yl)furan-2-yl)propanoic acid is a molecule incorporating both furan and thiophene rings, linked to a propanoic acid moiety.[1][2][3] Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 24090-38-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀O₃S | [1][2] |

| Molecular Weight | 222.26 g/mol | [1] |

| IUPAC Name | 3-(5-thiophen-2-ylfuran-2-yl)propanoic acid | N/A |

| SMILES | O=C(O)CCc1cc(oc1)c2sccc2 | N/A |

| InChI | InChI=1S/C11H10O3S/c12-11(13)4-3-8-1-2-9(14-8)10-5-6-7-15-10/h1-2,5-7H,3-4H2,(H,12,13) | N/A |

Note: Some physical properties like melting and boiling points have been predicted through computational models but lack experimental validation. One source predicts a boiling point of 365.7°C at 760 mmHg and a flash point of 174.9°C.[4]

Potential Biological Activity and Areas for Investigation

While no specific biological activities for 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid have been reported in the reviewed literature, the structural motifs of furan and thiophene are present in numerous biologically active compounds. This suggests that CAS 24090-38-8 could be a valuable candidate for screening in various assays.

Derivatives of furan and thiophene have demonstrated a wide range of biological effects, including:

-

Antimicrobial and Antifungal Activity: Similar compounds have been shown to inhibit the growth of various microbial and fungal strains.[5][6][7]

-

Enzyme Inhibition: Thiophene-based compounds have been identified as inhibitors of enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1).[8]

-

Anticancer Properties: Certain thiophene analogues have been synthesized and evaluated for their potential as antitumor agents.[9]

Given these precedents, 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid could be a candidate for investigation in the following areas:

-

Antimicrobial and antifungal screening assays.

-

Enzyme inhibition assays, particularly for inflammatory and cancer-related targets.

-

Cytotoxicity and anti-proliferative assays in cancer cell lines.

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the initial investigation of the biological activity of a novel compound like 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid, based on methodologies applied to similar molecules.

Caption: A generalized workflow for the initial biological evaluation of a test compound.

Suggested Experimental Protocols (Based on Related Compounds)

The following are generalized protocols inspired by research on similar furan and thiophene derivatives. These should be adapted and optimized for the specific properties of 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid.

Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives (for derivatization studies)

This protocol is adapted from a study on the synthesis of related furanpropanoic acid derivatives.[5]

-

Reaction Setup: In a suitable reaction vessel, combine the starting furanpropanoic acid (1 equivalent), an arene (e.g., benzene, toluene; excess), and a solvent such as dichloromethane.

-

Acid Catalyst: Carefully add a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), to the mixture at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., chloroform).

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using techniques such as column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Involvement

Given the structural similarities to compounds that inhibit mPGES-1, a potential signaling pathway to investigate for 3-(5-(thiophen-2-yl)furan-2-yl)propanoic acid is the arachidonic acid cascade, which is central to inflammation.

Caption: Potential inhibition of the mPGES-1 enzyme in the arachidonic acid pathway.

Suppliers

3-(5-(Thiophen-2-yl)furan-2-yl)propanoic acid is available from several chemical suppliers for research purposes. It is important to request a certificate of analysis to confirm the purity of the compound.

| Supplier | Location | Notes |

| Santa Cruz Biotechnology, Inc. | USA | For research use only.[1] |

| Parchem | USA | Offers various packaging sizes.[2] |

| BLDpharm | Global | Provides the compound for research use.[3] |

| Toronto Research Chemicals | Canada | Listed as a product. |

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding potential biological activities and experimental protocols is based on related compounds and should be considered hypothetical until validated by direct experimental evidence for CAS 24090-38-8. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. 24090-38-8|3-(5-(Thiophen-2-yl)furan-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. CAS#:24090-38-8 | 3-(5-THIOPHEN-2-YL-FURAN-2-YL)-PROPIONIC ACID | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound featuring a furan ring linked to a thiophene ring, with a propionic acid side chain attached to the furan moiety. The unique combination of these structural motifs suggests potential applications in medicinal chemistry and materials science, as furan and thiophene derivatives are known to exhibit a wide range of biological activities and interesting electronic properties.[1][2] This guide provides a detailed overview of its molecular structure, predicted spectroscopic data, conformational analysis, and a plausible experimental workflow for its synthesis and characterization.

Molecular Structure and Properties

The fundamental properties of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid are summarized below.

| Property | Value | Source |

| CAS Number | 24090-38-8 | Vendor Information |

| Molecular Formula | C₁₁H₁₀O₃S | Vendor Information |

| Molecular Weight | 222.26 g/mol | Vendor Information |

| Predicted Boiling Point | 365.7 °C at 760 mmHg | Vendor Information |

| Predicted Flash Point | 174.9 °C | Vendor Information |

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands. These predictions are based on the analysis of structurally similar furan and thiophene derivatives.[3]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.2-7.4 | m | 2H | Thiophene-H |

| ~7.0-7.2 | d | 1H | Thiophene-H |

| ~6.5-6.7 | d | 1H | Furan-H |

| ~6.1-6.3 | d | 1H | Furan-H |

| ~2.9-3.1 | t | 2H | -CH₂-COOH |

| ~2.6-2.8 | t | 2H | Furan-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~150-155 | Furan C-O |

| ~140-145 | Thiophene C-S |

| ~125-135 | Aromatic C-H |

| ~110-120 | Aromatic C-H |

| ~30-35 | -CH₂-COOH |

| ~20-25 | Furan-CH₂- |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700-1725 | C=O stretch (Carboxylic Acid) |

| ~1400-1600 | C=C stretch (Aromatic Rings) |

| ~1000-1300 | C-O stretch (Furan) |

| ~600-800 | C-S stretch (Thiophene) |

Conformational Analysis

The conformational flexibility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is primarily determined by the rotation around the single bond connecting the furan and thiophene rings, as well as the rotation of the propionic acid side chain.

Computational studies on similar furan-thiophene systems suggest that the planarity of the molecule is a key factor in its electronic properties.[4] The lowest energy conformation is likely to be near-planar, with the sulfur atom of the thiophene ring and the oxygen atom of the furan ring oriented in an anti conformation to minimize steric hindrance.[4] However, a relatively low rotational barrier is expected, allowing for a range of conformations to exist in solution.

The propionic acid side chain introduces additional degrees of freedom. The orientation of the carboxylic acid group will be influenced by intramolecular hydrogen bonding possibilities and solvent interactions.

Experimental Protocols

While a specific synthesis for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar compounds.[5][6][7]

Proposed Synthesis

A potential synthetic approach could involve a Suzuki or Stille coupling reaction between a functionalized furan building block and a thiophene boronic acid or stannane derivative.

Example Synthetic Step:

-

Starting Materials: 2-(5-bromofuran-2-yl)propionic acid and thiophene-2-boronic acid.

-

Reaction: Palladium-catalyzed Suzuki coupling.

-

Conditions: A suitable palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., toluene/ethanol/water). The reaction would likely be heated under an inert atmosphere.

-

Work-up and Purification: The reaction mixture would be worked up by extraction and purified by column chromatography to yield the desired product.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Conclusion

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid presents an interesting molecular architecture with potential for further investigation in various scientific fields. While specific experimental data is currently lacking, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic and analytical methodologies based on established chemical principles and data from analogous compounds. Further experimental and computational studies are warranted to fully elucidate the conformational landscape and potential applications of this molecule.

References

- 1. Unit 3 furan & thiophene | PDF [slideshare.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Conformational Analysis of a Furan, Thiophene Alternating Π System" by Laura Cline [egrove.olemiss.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Efficient Synthesis of Highly Substituted Furan, Thiophene, Pyrro...: Ingenta Connect [ingentaconnect.com]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Biological Activities of Furan-Thiophene Derivatives

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the design and development of new therapeutic agents. Among these, five-membered aromatic rings containing a heteroatom, such as furan (with an oxygen atom) and thiophene (with a sulfur atom), are of paramount importance.[1][2][3] Derivatives that incorporate both furan and thiophene moieties, or exist as hybrids with other pharmacologically active nuclei, have garnered significant attention from researchers.[1][4] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them privileged structures in the quest for novel drugs.[4][5][6] This guide provides an in-depth technical overview of the key biological activities of furan-thiophene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimicrobial Activity

Furan-thiophene derivatives have demonstrated notable efficacy against a range of pathogenic microbes, including drug-resistant strains of bacteria and fungi.[7][8] The antimicrobial action of these compounds is often attributed to their unique structural features which can interfere with essential microbial processes.[3] For instance, some thiophene-based heterocycles have shown potent and selective activity against Clostridioides difficile, a significant human pathogen.[9]

Data Presentation: Antimicrobial Efficacy

The antimicrobial potential of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Microorganism | MIC (µg/mL or µM/mL) | Reference |

| Thiophene Derivatives | Staphylococcus aureus | 0.81 µM/mL | [6] |

| Thiophene Derivatives | Bacillus subtilis | 0.81 µM/mL | [6] |

| Thiophene Derivatives | Escherichia coli | 0.81 µM/mL | [6] |

| Thiophene Derivatives | Salmonella typhi | 0.81 µM/mL | [6] |

| Thiophene Derivatives | Candida albicans | 0.91 µM/mL | [6] |

| Thiophene Derivatives | Aspergillus niger | 0.91 µM/mL | [6] |

| Spiro-indoline-oxadiazole (Thiophene-based) | Clostridioides difficile | 2 - 4 µg/mL | [9] |

| Furan-Thiophene Chalcones | Streptococcus pyogenes | Varies by derivative | |

| Furan-Thiophene Chalcones | Pseudomonas aeruginosa | Varies by derivative | |

| Thiophene Derivatives | Acinetobacter baumannii | 4 - 64 mg/L | [7] |

| Thiophene Derivatives | Escherichia coli | 4 - 64 mg/L | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard procedure for determining the MIC of a compound against bacterial strains, as guided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

-

Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of 5 x 10^5 Colony Forming Units (CFU)/mL in an appropriate growth medium (e.g., Luria Bertani broth).[7]

-

Compound Dilution: The test compound is serially diluted in the growth medium within a 96-well U-bottom microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in medium without compound) and a negative control (medium only) are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-36 hours) to allow for bacterial growth.[2]

-

MIC Determination: After incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.[7]

Visualization: Antimicrobial Screening Workflow

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered aromatic heterocycles, furan and thiophene, are foundational scaffolds in a significant number of naturally occurring bioactive compounds. While often studied independently, the shared biosynthetic origins and related chemical properties of their derivatives merit a consolidated review. Thiophenes, in particular, are characteristic secondary metabolites of the Asteraceae family, biosynthesized from polyacetylene precursors. Their discovery, beginning with the identification of α-terthienyl in the 1940s, has unveiled a class of compounds with potent nematicidal, insecticidal, and phototoxic properties. Furan-containing natural products are also widespread and exhibit a vast range of biological activities, including antifungal and anticancer effects. This guide provides an in-depth examination of the discovery, natural sources, and biosynthesis of these related heterocycles. It includes detailed experimental protocols for their extraction and characterization, quantitative data on their occurrence, and a review of their significant biological activities, offering a critical resource for natural product researchers and drug discovery professionals.

Introduction: The Significance of Furan and Thiophene Moieties

Furan and thiophene are five-membered aromatic heterocycles containing an oxygen or sulfur atom, respectively. These rings are present in a multitude of natural products and synthetic pharmaceutical agents due to their unique physicochemical properties.[1] The thiophene ring, in particular, is often considered a bioisostere of the benzene ring, enabling it to interact with diverse biological targets.[2] Naturally occurring thiophenes are predominantly found as secondary metabolites in plants of the Asteraceae family, where they are believed to function as chemical defense agents against pathogens and herbivores.[3][4] Furan-containing natural products are found across various biological sources, from fungi to marine sponges, and exhibit a wide array of bioactivities, including antifungal, anticancer, and anti-inflammatory properties.[1][5]

While compounds containing either a furan or a thiophene are common, natural products featuring both moieties are exceptionally rare. Research has primarily focused on the synthesis of furan-thiophene hybrids to explore novel biological activities, such as in derivatives of artemisinin.[6] This guide will focus on the discovery and natural occurrence of compounds containing these important heterocycles, with a primary emphasis on the well-documented thiophenes of the Asteraceae family.

Discovery of Key Furan-Thiophene Related Compounds

The investigation into naturally occurring thiophenes was driven by observations of the potent biocidal effects of certain plants, particularly marigolds (Tagetes species).

α-Terthienyl: The Archetypal Polythiophene

The first naturally occurring thiophene, α-terthienyl, was not initially isolated from a plant but was characterized as a blue-fluorescing compound from marigolds by Zechmeister and Sease in 1947.[7] Its definitive isolation and structural elucidation as a potent nematicidal agent from the roots of Tagetes erecta (marigold) was later reported by Uhlenbroek and Bijloo in 1958.[8] This discovery was a landmark, confirming that the observed suppressive effect of marigolds on soil nematode populations was due to specific chemical constituents.[8] α-Terthienyl is a phototoxic compound; its nematicidal, insecticidal, and antiviral activities are significantly enhanced in the presence of UV-A light, which causes the generation of cytotoxic singlet oxygen.[2][9][10]

Thiarubrines: The Red Pigments of Asteraceae

Another significant class of sulfur-containing polyacetylene derivatives is the thiarubrines. These compounds contain a unique 1,2-dithiacyclohexa-3,5-diene ring, which imparts a striking red color. Thiarubrine A was first isolated from the roots of the North American plant Chaenactis douglasii (Douglas' dustymaiden), a member of the Asteraceae family.[5][11][12] Like α-terthienyl, thiarubrines exhibit potent antibiotic and phototoxic activities.

Natural Occurrence and Biosynthesis

The vast majority of naturally occurring thiophenes are found in the plant family Asteraceae (the aster or sunflower family).[4][13] Genera such as Tagetes, Echinops, Artemisia, and Porophyllum are particularly rich sources.[4] These compounds are primarily concentrated in the root tissues, consistent with a role in defense against soil-borne pests and pathogens.[2]

The biosynthesis of these compounds is intrinsically linked to fatty acid and polyacetylene metabolism. The pathway originates from oleic acid, which undergoes a series of desaturation and acetylenase reactions to form highly unsaturated fatty acids like crepenynic acid. These polyacetylene precursors are then subject to cyclization and sulfurization reactions to form the thiophene ring.

Below is a generalized workflow representing the key stages in the biosynthesis of acetylenic thiophenes in Asteraceae.

Quantitative Data Summary

The concentration of furan- and thiophene-based compounds varies significantly depending on the plant species, organ, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of Thiophenes in Tagetes Species

| Compound | Plant Species | Plant Part | Concentration | Reference |

|---|---|---|---|---|

| Butenynyl-bithiophene (BBT) | Tagetes patula | Hairy Root Cultures (MeJ-induced) | ~200 µmol/g d.w. (~43 mg/g) | [13] |

| α-Terthienyl | Tagetes patula | Flower Buds | ~5-10 µmol/g d.w. | [13] |

| Total Thiophenes | Tagetes erecta | Hairy Root Clones | 0.31 to 0.96 mg/g f.w. | [14] |

| Total Thiophenes | Tagetes patula | Vegetal Product | 0.021% (median value) |[15] |

Table 2: Concentration of Furanocoumarins in Various Plant Species

| Compound | Plant Species | Plant Part | Concentration (µg/g DW) | Reference |

|---|---|---|---|---|

| Psoralen | Ficus carica | Stem Bark | 146.6 - 1110.3 | [1] |

| Bergapten | Ficus carica | Stem Bark | 114.3 - 524.0 | [1] |

| Psoralen | Ficus carica | Stem Wood | 395.7 - 1671.8 | [1] |

| Bergapten | Ficus carica | Stem Wood | 144.2 - 718.6 | [1] |

| Bergapten | Heracleum sosnowskyi | N/A | 3140 | [16] |

| Angelicin | Heracleum sosnowskyi | N/A | 2300 |[16] |

Experimental Protocols

The isolation and characterization of furan-thiophene compounds from natural sources require a systematic workflow involving extraction, purification, and spectroscopic analysis.

General Experimental Workflow

The process begins with the extraction of dried, powdered plant material, followed by chromatographic separation to isolate individual compounds, and concludes with structure elucidation using spectroscopic methods.

Detailed Protocol: Isolation of Thiophenes from Tagetes Roots

This protocol is a composite methodology based on procedures described in the literature.[2][6][14][15]

1. Plant Material Preparation:

-

Harvest roots from mature Tagetes plants (e.g., T. erecta or T. patula).

-

Wash the roots thoroughly with deionized water to remove soil and debris.

-

Air-dry the roots in a dark, well-ventilated area or in a hot-air oven at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Weigh a known amount of the dried root powder (e.g., 100 g).

-

Perform exhaustive extraction using a non-polar solvent. Maceration with hexane at room temperature (e.g., 3 x 500 mL, 12 hours each) in the dark is effective.[14] Alternatively, Soxhlet extraction can be used.

-

Combine the solvent extracts and filter through Whatman No. 1 filter paper.

3. Concentration:

-

Concentrate the combined filtrate in vacuo using a rotary evaporator at a temperature below 45°C. This yields a crude hexane extract.

4. Purification (Column Chromatography):

-

Prepare a silica gel (60-120 mesh) column packed in hexane.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate (e.g., 100:0 to 90:10 hexane:ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp (thiophenes often fluoresce).

-

Pool fractions containing compounds of interest based on their TLC profiles.

5. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:

-

Further purify the pooled fractions using preparative or analytical HPLC.

-

System: A typical system would be a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. For example, an isocratic mixture of 80:20 (v/v) acetonitrile:water can effectively separate major thiophenes like dibenzothiophene and its derivatives.[17]

-

Detection: UV detection at a wavelength where thiophenes show strong absorbance (e.g., 330-340 nm) is standard.[2][14]

-

Quantification: Create a calibration curve using an authentic standard (e.g., α-terthienyl) to quantify the isolated compounds by comparing peak areas.[14]

6. Structure Elucidation:

-

Mass Spectrometry (MS): Analyze the purified compounds by GC-MS or LC-MS. The mass spectrum will provide the molecular weight and fragmentation pattern, which is characteristic of the thiophene core and its substituents.[4][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃). Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These spectra will provide detailed information about the proton and carbon environments and their connectivity, allowing for the unambiguous determination of the molecular structure.[19]

Spectroscopic Data of Representative Compounds

The structural confirmation of isolated natural products relies on spectroscopic data.

Table 3: Spectroscopic Data for α-Terthienyl

| Data Type | Details | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈S₃ | [7] |

| Molecular Weight | 248.38 g/mol | [7][14] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.01-7.05 (m, 2H), 7.10 (s, 2H), 7.18-7.25 (m, 4H) | [14] |

| ¹³C NMR (CDCl₃) | δ (ppm): 123.6, 124.2, 124.3, 127.8, 136.4, 136.8 | Data inferred from spectral databases |

| Mass Spectrum | Key fragments and molecular ion peak (M⁺) at m/z 248. |[4] |

(Note: Specific NMR shift assignments can vary slightly based on solvent and instrument frequency. The data presented is representative.)

Conclusion and Future Outlook

The study of naturally occurring furan and thiophene compounds has yielded a wealth of bioactive molecules with significant potential in agriculture and medicine. The Asteraceae family remains a primary source for novel thiophenes, whose discovery was pioneered by investigations into the nematicidal properties of marigolds. While the biosynthesis from polyacetylene precursors is established, further enzymatic and genetic studies will continue to illuminate this pathway. The methodologies for extraction, isolation, and characterization are well-developed, relying on a combination of chromatographic and spectroscopic techniques. Future research should focus on exploring under-investigated plant families for novel structures, particularly for rare furan-thiophene hybrids. Furthermore, a deeper understanding of the mode of action of these compounds, especially their phototoxicity, will be critical for their development into effective and environmentally benign biopesticides or therapeutic agents.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. horizonepublishing.com [horizonepublishing.com]

- 3. research.unipd.it [research.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. wildflower.org [wildflower.org]

- 6. Synthesis of Thiophene/Furan-Artemisinin Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. westernforbs.org [westernforbs.org]

- 12. nrcs.usda.gov [nrcs.usda.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

Stability and Degradation Profile of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and degradation profile of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of specific stability data for this molecule in publicly available literature, this guide synthesizes information on the known degradation pathways of its constituent furan and thiophene rings under various stress conditions. Detailed experimental protocols for conducting forced degradation studies are provided, adhering to the International Council for Harmonisation (ICH) guidelines. Furthermore, potential degradation products are postulated, and analytical methodologies for their identification are discussed. This document aims to serve as a valuable resource for researchers and drug development professionals in designing and executing stability-indicating studies for this and structurally related compounds.

Introduction

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a molecule incorporating both furan and thiophene heterocyclic rings, linked by a propionic acid side chain. Such hybrid structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both furan and thiophene scaffolds[1][2]. Understanding the intrinsic stability of this molecule is paramount for its potential development as a therapeutic agent. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, all of which are critical components of regulatory submissions[3].

This guide outlines a systematic approach to evaluating the stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, drawing upon established knowledge of furan and thiophene chemistry.

Predicted Stability and Degradation Profile

The stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is predicted to be influenced by the reactivity of its furan and thiophene moieties, as well as the propionic acid side chain.

Susceptibility of the Furan Ring

The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening reactions. Under strong acidic conditions, polymerization is also a common degradation pathway.

Susceptibility of the Thiophene Ring

The thiophene ring is generally more stable than the furan ring but is susceptible to oxidation. Oxidation can occur at the sulfur atom, leading to the formation of S-oxides and subsequently sulfones, or at the C=C double bonds, potentially forming epoxides that can undergo further rearrangement[4][5].

Influence of the Propionic Acid Side Chain

The propionic acid side chain introduces a carboxylic acid functional group, which can influence the molecule's solubility and may participate in or direct degradation reactions under certain conditions.

Proposed Degradation Pathways

Based on the known reactivity of furan and thiophene, the following degradation pathways are proposed for 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid under forced degradation conditions.

Caption: Predicted degradation pathways of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid in solid state and in solution, in accordance with ICH guidelines[3].

General Workflow

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Stress Conditions

The following are recommended starting conditions for forced degradation studies. The extent of degradation should be targeted in the range of 5-20%[3].

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |

| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 48 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal (Solid) | Dry Heat | 80 °C | 48 hours |

| Thermal (Solution) | Reflux in Water | 80 °C | 48 hours |

| Photolytic (Solid) | ICH Q1B Option 2 | Ambient | As per ICH |

| Photolytic (Solution) | ICH Q1B Option 2 | Ambient | As per ICH |

Table 1: Recommended Stress Conditions for Forced Degradation Studies.

Detailed Protocols

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60 °C for 24-48 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60 °C for 24-48 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase.

-

Solid State: Accurately weigh a small amount of the solid compound and place it in a controlled temperature oven at 80 °C for 48 hours.

-

Solution State: Reflux the stock solution in water at 80 °C for 48 hours.

-

At specified time points, prepare solutions of the stressed solid or dilute the stressed solution with the mobile phase.

-

Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6][7].

-

A control sample should be protected from light.

-

At the end of the exposure, prepare solutions of the stressed solid or dilute the stressed solution with the mobile phase.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV/photodiode array (PDA) detection is recommended.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA at a suitable wavelength (determined by UV scan) |

| Injection Volume | 10-20 µL |

| Column Temperature | 30 °C |

Table 2: Recommended HPLC Parameters.

Identification of Degradation Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products. By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, their structures can be proposed.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 7. database.ich.org [database.ich.org]

A Technical Guide to the Solubility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a heterocyclic compound incorporating furan, thiophene, and carboxylic acid moieties. Molecules within this structural class are of significant interest in medicinal chemistry and materials science. Thiophene and furan derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] For any of these applications, particularly in drug development, understanding the compound's solubility is a critical prerequisite.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, profoundly influences a compound's bioavailability, formulation possibilities, and performance in biological assays.[6] Poor solubility can lead to unreliable in-vitro results, underestimated toxicity, and significant challenges in developing effective therapeutic agents.[6]

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid. While specific quantitative solubility data for this compound is not extensively published, this document outlines the "gold standard" experimental protocol for its determination and provides a framework for data presentation.

Solubility Data

Table 1: Experimentally Determined Solubility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | HPLC-UV / UV-Vis | |||

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | HPLC-UV / UV-Vis | |||

| Methanol | 25 | HPLC-UV / UV-Vis | |||

| Ethanol | 25 | HPLC-UV / UV-Vis | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV / UV-Vis | |||

| Acetone | 25 | HPLC-UV / UV-Vis | |||

| Acetonitrile | 25 | HPLC-UV / UV-Vis | |||

| Dichloromethane | 25 | HPLC-UV / UV-Vis | |||

| Hexane | 25 | HPLC-UV / UV-Vis |

Note: The molecular weight of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is 222.26 g/mol .[7]

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[8][9][10] This method is considered the gold standard and involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment

-

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (solid)

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer

-

pH meter (for aqueous solutions)

Procedure

-

Preparation: Add an excess amount of solid 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid to a pre-weighed glass vial. An amount sufficient to ensure solid remains after equilibration is crucial, but avoid adding so much that it alters the solvent's properties.[8]

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] The time required may vary and should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the suspended solid settle.[8] To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For enhanced accuracy, filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.[6]

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Verification (for aqueous solutions): Measure the pH of the final suspension to ensure it has not significantly changed during the experiment, as this can affect the solubility of ionizable compounds like carboxylic acids.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a fundamental physicochemical property that dictates its utility in research and development. While comprehensive solubility data is not currently available, this guide provides the established "gold standard" protocol—the shake-flask method—for its empirical determination. Adherence to this detailed methodology will ensure the generation of accurate and reproducible data, which is essential for advancing the study and application of this promising compound.

References

- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. scbt.com [scbt.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, three-step protocol for the synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on established and reliable organic chemistry transformations.

Overall Synthetic Scheme

The synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is accomplished in three main steps, starting from commercially available 5-bromo-2-furaldehyde and thiophene-2-boronic acid:

-

Suzuki-Miyaura Coupling: Formation of the key intermediate, 5-(thiophen-2-yl)furan-2-carbaldehyde, via a palladium-catalyzed cross-coupling reaction.

-

Horner-Wadsworth-Emmons Olefination: Extension of the side chain by reacting the aldehyde with triethyl phosphonoacetate to yield ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate.

-

Reduction and Hydrolysis: Catalytic hydrogenation of the double bond followed by saponification of the ester to afford the final propionic acid product.

Experimental Protocols

Step 1: Synthesis of 5-(Thiophen-2-yl)furan-2-carbaldehyde

This step employs a Suzuki-Miyaura coupling reaction to form the C-C bond between the furan and thiophene rings.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 175.0 | 1.75 g | 10.0 |

| Thiophene-2-boronic acid | C₄H₅BO₂S | 127.96 | 1.41 g | 11.0 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 347 mg | 0.3 |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.12 g | 20.0 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 25 mL | - |

| Water | H₂O | 18.02 | 25 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 5-bromo-2-furaldehyde (1.75 g, 10.0 mmol), thiophene-2-boronic acid (1.41 g, 11.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Add a solvent mixture of toluene (50 mL) and ethanol (25 mL).

-

Prepare a solution of sodium carbonate (2.12 g, 20.0 mmol) in water (25 mL) and add it to the reaction mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield 5-(thiophen-2-yl)furan-2-carbaldehyde as a solid.

Step 2: Synthesis of Ethyl 3-(5-(thiophen-2-yl)furan-2-yl)acrylate

This step utilizes the Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester from the aldehyde.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-(Thiophen-2-yl)furan-2-carbaldehyde | C₉H₆O₂S | 178.21 | 1.78 g | 10.0 |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | 2.47 g (2.2 mL) | 11.0 |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 440 mg | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (440 mg of a 60% dispersion in mineral oil, 11.0 mmol).

-

Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.

-

Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (2.2 mL, 11.0 mmol) dropwise to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

Dissolve 5-(thiophen-2-yl)furan-2-carbaldehyde (1.78

Application Notes and Protocols for Paal-Knorr Furan and Thiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Paal-Knorr synthesis for the formation of furan and thiophene rings, critical heterocyclic motifs in medicinal chemistry and materials science. This document includes a comparative analysis of catalytic systems, detailed experimental protocols for both conventional and microwave-assisted methods, and troubleshooting guidelines.

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] First reported in 1884 by German chemists Carl Paal and Ludwig Knorr, this reaction has become a cornerstone of heterocyclic chemistry due to its reliability and versatility.[1] Furan and thiophene cores are prevalent in a vast array of natural products and pharmaceuticals, making their efficient synthesis a key focus in drug discovery and development.

The synthesis of furans is typically achieved through an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material.[2] For thiophene synthesis, a sulfurizing agent is employed to facilitate the cyclization, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most common choices.[3][4] Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of the Paal-Knorr synthesis, offering reduced reaction times and often higher yields compared to conventional heating methods.[5][6]

Data Presentation: Comparative Analysis of Reaction Conditions

The choice of catalyst and reaction conditions is critical to the success of the Paal-Knorr synthesis, directly impacting yield, reaction time, and purity. The following tables provide a comparative summary of various conditions for the synthesis of 2,5-dimethylfuran and 2,5-dimethylthiophene from hexane-2,5-dione.

Table 1: Paal-Knorr Furan Synthesis - A Comparative Study of Catalysts for the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione

| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Toluene, Reflux | 2 h | 85 | [7] |

| Sulfuric acid (H₂SO₄) | Acetic acid, Reflux | 1 h | 90 | [7] |

| Trifluoroacetic acid (TFA) | Neat, 25 °C | 15 min | 95 | [7] |

| Zinc Chloride (ZnCl₂) | Neat, 100 °C | 1 h | 78 | [7] |

| Montmorillonite K-10 | Toluene, Reflux | 3 h | 82 | [8] |

| Microwave Irradiation (HCl cat.) | Ethanol/Water (1:1), 140 °C | 5 min | ~95 (for methyl 2,5-dimethylfuran-3-carboxylate) | [9] |

Table 2: Paal-Knorr Thiophene Synthesis - A Comparative Study of Sulfurizing Agents for the Synthesis of 2,5-Dimethylthiophene from Hexane-2,5-dione

| Sulfurizing Agent | Reaction Conditions | Time | Yield (%) | Reference |

| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Reflux | 2 h | 75 | [10] |

| Lawesson's Reagent | Toluene, 150 °C (Microwave) | 15 min | 88 | [5] |

| Hydrogen Sulfide (H₂S) + HCl | Ethanol, 80 °C | 4 h | 65 | [1] |

Reaction Mechanisms and Experimental Workflows

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Paal-Knorr synthesis.

Furan Synthesis Mechanism

The acid-catalyzed synthesis of furans proceeds via the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl group to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[1]

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Thiophene Synthesis Mechanism

The synthesis of thiophenes follows a similar pathway, with the initial step involving the conversion of the 1,4-diketone to a thio-analogue by a sulfurizing agent. This is then followed by cyclization and dehydration. It is now generally accepted that the reaction proceeds through the sulfurization of the dicarbonyl compound rather than the sulfurization of a furan intermediate.[1]

Caption: Mechanism of the Paal-Knorr Thiophene Synthesis.

General Experimental Workflow